molecular formula C12H10N2O2S B1454324 Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941866-83-7

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B1454324
CAS No.: 941866-83-7
M. Wt: 246.29 g/mol
InChI Key: DQIRBIVJZAKVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, the compound’s propargyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as an enzyme inhibitor, which could be useful in drug development and biochemical research.

Cellular Effects

This compound has been shown to exhibit cytotoxic activity against various cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, such as HepG2, LU-1, and Hela cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are critical for cell survival and proliferation . These effects suggest that the compound could be a valuable tool for studying cancer biology and developing anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound’s propargyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, the thiazole ring can interact with various receptors and proteins, modulating their activity and affecting downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its cytotoxic activity over extended periods, although its potency may decrease due to degradation . These findings underscore the importance of optimizing storage conditions and experimental protocols to ensure consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s thiazole ring can be metabolized by thiamine-dependent enzymes, while its propargyl group can undergo oxidative metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions can impact the compound’s pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes

Properties

IUPAC Name

methyl 2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h1,4-5,7,13H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRBIVJZAKVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 4
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 5
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 6
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.